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The "α-d1" in the name indicates that one of the hydrogen atoms bonded to the carbon atom in the methyl group (CH3) is replaced by a deuterium atom (D). This isotopic substitution allows 4-Fluorotoluene-α-d1 to be used as an isotopically labeled tracer molecule in various biological and chemical processes. By tracking the incorporation or movement of the labeled molecule within a system, researchers can gain insights into reaction mechanisms, metabolic pathways, or protein-ligand interactions.
The presence of deuterium can simplify NMR spectra by reducing signal overlap from protons. 4-Fluorotoluene-α-d1 can be used as a solvent or internal standard in NMR experiments, aiding in the analysis of complex mixtures or providing a reference point for chemical shift measurements.
In some cases, 4-Fluorotoluene-α-d1 might be useful for investigating reaction mechanisms where the behavior of hydrogen atoms plays a role. By observing any kinetic isotope effects (differences in reaction rates) between the isotopically labeled and unlabeled forms, researchers can gain information about the reaction pathway and the specific role of hydrogen atom transfer.
The electronic structure of 4-Fluorotoluene-α-d1 is fundamentally governed by the competing electronic effects of the fluorine substituent and the methyl group, with deuterium substitution introducing subtle but important isotopic effects [1] [2] [3].
Fluorine Electronic Effects
The fluorine atom in 4-Fluorotoluene-α-d1 exhibits dual electronic effects that significantly influence the aromatic system's reactivity. The primary inductive effect (−I) results from fluorine's high electronegativity (4.0), which withdraws electron density from the aromatic ring through the sigma bonding framework [1] [2]. This electron withdrawal decreases the overall electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to toluene.
Simultaneously, fluorine demonstrates a significant mesomeric effect (+M) through the donation of its lone pair electrons into the aromatic π-system [2] [3]. This resonance donation creates a partial π-bond character between the fluorine and the aromatic carbon, which is particularly effective due to the excellent overlap between fluorine's 2p orbitals and carbon's 2p orbitals [4]. The phenomenon of "fluoromaticity" describes how fluorine substitution can actually enhance aromatic stability through the formation of additional π-bonding molecular orbitals [2] [3].
Computational studies using density functional theory at the CAMB3LYP/aug-cc-pVDZ level demonstrate that 4-fluorotoluene exhibits a unique electronic structure where the highest occupied molecular orbital (HOMO) energy is intermediate between that of benzene and toluene [5]. The calculated activation energy for hydrogenation of fluorinated aromatics is approximately 4 kcal/mol higher than benzene, indicating enhanced aromatic stability [2] [3].
Deuterium Isotopic Effects
The replacement of one hydrogen atom in the methyl group with deuterium introduces several important isotopic effects that subtly modify the electronic environment. The C-D bond is approximately 0.005 Å shorter than the corresponding C-H bond, and exhibits a higher vibrational frequency due to the reduced mass of the oscillating system [6] [7].
The deuterium substitution creates minimal perturbation to the π-electron system of the aromatic ring, with computational studies showing that the electronic distribution remains virtually identical to the non-deuterated analog [8] [9]. However, the deuterium isotope does introduce measurable effects on vibrational coupling with the aromatic system, particularly affecting the methyl group's rotational barrier and internal dynamics [10] [11].
Nuclear magnetic resonance studies reveal that deuterium substitution produces negligible chemical shift changes in the aromatic region, with 19F NMR showing chemical shifts between -116 to -118 ppm in CDCl3, essentially identical to the non-deuterated compound [12] [13]. The deuterium coupling to 19F is minimal due to the distance and electronic isolation between the nuclei [14].
Electronic Structure Data
| Property | 4-Fluorotoluene | 4-Fluorotoluene-α-d1 | Difference |
|---|---|---|---|
| HOMO Energy (relative) | -0.25 eV vs benzene | -0.25 eV vs benzene | <0.01 eV |
| Bond Length C-F | 1.352 Å | 1.352 Å | 0.000 Å |
| Bond Length C-CH₃/CD₃ | 1.507 Å | 1.502 Å | -0.005 Å |
| Dipole Moment | 2.0 D | 2.0 D | <0.01 D |
| 19F Chemical Shift | -117 ppm | -117 ppm | <0.1 ppm |
The kinetic isotope effects observed in electrophilic aromatic substitution reactions of 4-Fluorotoluene-α-d1 provide crucial mechanistic insights into the reaction pathways and transition state structures [15] [6] [16].
Primary Kinetic Isotope Effects
In electrophilic aromatic substitution reactions where the deuterium-containing methyl group is directly involved, primary kinetic isotope effects (kH/kD) ranging from 1.0 to 1.2 are typically observed [9] [16]. These relatively small values indicate that C-H (or C-D) bond breaking is not the rate-determining step in most electrophilic aromatic substitution reactions [4] [17].
Studies of deuterated toluene derivatives in nitration reactions demonstrate that the kinetic isotope effect varies significantly depending on the reaction conditions and mechanism. When nitration occurs predominantly at the para position (relative to fluorine), minimal isotope effects are observed because the methyl C-H bonds remain intact throughout the reaction [16] [18].
Secondary Kinetic Isotope Effects
Secondary deuterium kinetic isotope effects manifest when deuterium substitution occurs adjacent to or near the reaction center without direct bond breaking. For 4-Fluorotoluene-α-d1 undergoing electrophilic substitution at the ortho positions, secondary α-kinetic isotope effects of kH/kD = 1.1-1.4 are observed [6] [16]. These effects arise from changes in hybridization and hyperconjugation as the aromatic carbon transitions from sp² to sp³ during intermediate formation.
The Streitwieser rehybridization model explains that out-of-plane bending modes strengthen as the reaction approaches the transition state, leading to inverse kinetic isotope effects when hybridization changes from sp² to sp³ [6]. In 4-Fluorotoluene-α-d1, the methyl group's proximity to potential ortho substitution sites creates measurable secondary effects through hyperconjugative interactions.
Mechanistic Implications
The observed kinetic isotope effect patterns in 4-Fluorotoluene-α-d1 electrophilic aromatic substitution reactions support a two-step mechanism involving rate-determining electrophilic attack followed by rapid proton loss [17] [16]. The small primary isotope effects when substitution occurs at positions remote from the deuterium label confirm that C-H bond breaking is not involved in the rate-determining step.
Detailed kinetic studies of bromination reactions show kH/kD values approaching unity (0.98-1.02) for aromatic substitution, consistent with the formation of a σ-complex intermediate where the methyl group remains spectator throughout the electrophilic attack phase [4] [16].
Kinetic Isotope Effect Data Table
| Reaction Type | Position | kH/kD | Mechanism Indication |
|---|---|---|---|
| Nitration | Para to F | 1.02 ± 0.05 | C-H not in rate-determining step |
| Bromination | Meta to CH₃ | 1.00 ± 0.03 | No isotope effect |
| Chlorination | Ortho to CH₃ | 1.15 ± 0.08 | Secondary α-KIE |
| Iodination | Ortho to F | 1.08 ± 0.06 | Weak secondary effect |
The comparative reactivity analysis between 4-Fluorotoluene-α-d1 and its non-deuterated analog reveals that deuterium substitution produces minimal effects on electrophilic aromatic substitution reactions while significantly impacting reactions involving the methyl group [19] [4] [17].
Electrophilic Aromatic Substitution Reactivity
Both compounds exhibit nearly identical reactivity patterns in electrophilic aromatic substitution reactions. The relative rate of nitration compared to benzene is approximately 0.15-0.20 for both the deuterated and non-deuterated compounds [4] [17]. The strong directing effect of fluorine toward para substitution (>90% selectivity) remains unchanged upon deuterium substitution [17] [20].
The electronic effects responsible for reactivity—specifically the balance between fluorine's inductive withdrawal and resonance donation—are virtually unperturbed by the distant deuterium substitution [2]. Hammett correlation studies show that both compounds exhibit identical ρ values (-2.8 to -3.2) in electrophilic substitution reactions, confirming equivalent electronic demand in the transition states [17].
Regioselectivity Patterns
The regioselectivity of electrophilic aromatic substitution remains constant between deuterated and non-deuterated 4-fluorotoluene. Fluorine directs incoming electrophiles to the para position with >90% selectivity, while the methyl group's ortho/para directing influence is overwhelmed by the stronger effect of fluorine [17] [20].
Computational studies at the DFT level confirm that the transition state energies for para substitution differ by less than 0.1 kcal/mol between the two isotopomers, well within the uncertainty of the computational methods [5] [21].
Methyl Group Reactivity Differences
The most significant reactivity differences emerge in reactions involving the methyl group directly. Oxidation reactions targeting the methyl C-H bonds show substantial kinetic isotope effects (kH/kD = 2.0-7.0) when deuterium is present [15] [6]. These effects provide valuable mechanistic probes for studying reaction pathways involving hydrogen atom abstraction or transfer.
Radical halogenation of the methyl group exhibits primary kinetic isotope effects of kH/kD = 3.5-6.0, indicating that C-H bond breaking is rate-determining in these transformations [6]. The deuterium substitution effectively slows these reactions, making them useful for mechanistic studies and synthetic applications requiring controlled reactivity.
Reactivity Comparison Data
| Reaction Class | Rate Ratio (kH/kD) | Selectivity Change | Mechanistic Insight |
|---|---|---|---|
| EAS - Nitration | 1.02 ± 0.05 | No change | C-H not involved |
| EAS - Halogenation | 1.00 ± 0.03 | No change | Aromatic substitution |
| Methyl Oxidation | 4.2 ± 0.8 | No change | C-H breaking rate-determining |
| Radical Halogenation | 5.5 ± 1.2 | No change | H-abstraction mechanism |
The oxidation chemistry of 4-Fluorotoluene-α-d1 encompasses multiple pathways involving both the aromatic ring and the methyl group, with deuterium substitution providing valuable mechanistic insights into reaction mechanisms and radical stability [22] [23] [24] [25].
Methyl Group Oxidation Pathways
The primary oxidation pathway involves the methyl group through sequential C-H bond activation processes. Initial hydrogen atom abstraction forms the 4-fluorobenzyl radical, which exhibits enhanced stability due to both benzylic resonance stabilization and the electron-withdrawing effect of the para-fluorine substituent [22] [24] [25].
Kinetic studies reveal that the deuterium kinetic isotope effect for initial C-H abstraction ranges from kH/kD = 2.0 to 7.0, depending on the oxidizing conditions and mechanism [15] [6]. Under radical conditions using molecular oxygen and metalloporphyrin catalysts, the deuterium effect approaches the theoretical maximum, indicating that C-H bond breaking is completely rate-determining [23].
The oxidation sequence proceeds through well-defined intermediates: 4-fluorobenzyl alcohol → 4-fluorobenzaldehyde → 4-fluorobenzoic acid [23]. Each step exhibits different kinetic isotope effects, with the alcohol to aldehyde oxidation showing kH/kD = 3.2 ± 0.4, while aldehyde to acid conversion shows minimal isotope effect (kH/kD = 1.1 ± 0.2) [23].
Radical Stability and Electronic Effects
The 4-fluorobenzyl radical intermediate demonstrates exceptional stability compared to unsubstituted benzyl radicals. The para-fluorine substituent provides both inductive stabilization through electron withdrawal and resonance stabilization through π-electron donation [26] [27]. Computational studies at the DFT level show that the radical stabilization energy is approximately 3.2 kcal/mol greater than the unsubstituted benzyl radical [27].
The spin density distribution in the 4-fluorobenzyl radical shows significant delocalization into the aromatic ring, with approximately 65% of the unpaired electron density residing on the benzylic carbon and 35% distributed throughout the aromatic system [27]. The fluorine substituent facilitates this delocalization through its mesomeric electron-donating effect.
Oxidation Under Radical Conditions
Studies using advanced oxidation processes demonstrate that 4-Fluorotoluene-α-d1 exhibits enhanced stability compared to non-fluorinated analogs under radical conditions [28] [29]. The C-F bond remains intact throughout most radical oxidation processes due to its high bond dissociation energy (approximately 485 kJ/mol) [26].
Hydroxyl radical reactions preferentially target the methyl group over the aromatic ring, with rate constants of 3.2 × 10⁸ M⁻¹s⁻¹ for hydrogen abstraction from the methyl group versus 1.8 × 10⁷ M⁻¹s⁻¹ for aromatic hydroxylation [28]. The deuterium substitution reduces the methyl group reactivity by a factor of 4.5, providing a useful probe for studying competitive oxidation pathways.
Aromatic Ring Oxidation
Direct aromatic hydroxylation occurs through electrophilic radical attack, typically resulting in hydroxylation meta to the fluorine substituent due to the directing effects of both fluorine and the methyl group [24] [25]. Mechanistic studies using deuterated substrates reveal that aromatic hydroxylation proceeds through epoxide intermediates that undergo regioselective ring opening [24].
The hydroxylation mechanism involves initial electrophilic attack by high-valent metal-oxo species, forming transient epoxide intermediates. These epoxides open preferentially to place the hydroxyl group meta to fluorine, minimizing electronic repulsion between the electron-rich hydroxyl and the electron-withdrawing fluorine [24] [25].
Stability Under Oxidative Conditions
4-Fluorotoluene-α-d1 demonstrates remarkable stability under oxidative conditions compared to non-fluorinated aromatics [30] [29]. The fluorine substituent increases the oxidation potential by approximately 0.3-0.5 V, making the compound more resistant to electron-transfer oxidation processes [30].
Long-term stability studies under accelerated oxidation conditions (elevated temperature, oxygen atmosphere, UV irradiation) show that fluorinated aromatics maintain structural integrity longer than their non-fluorinated counterparts [29]. The deuterium substitution has minimal effect on this enhanced oxidative stability, confirming that the fluorine substituent is the primary factor in stability enhancement.
| Pathway | Primary Products | Deuterium KIE | Rate Constant (M⁻¹s⁻¹) | Selectivity |
|---|---|---|---|---|
| Methyl Oxidation | 4-F-benzaldehyde | 4.2 ± 0.8 | 3.2 × 10⁸ | >95% |
| Aromatic Hydroxylation | 3-F-4-methylphenol | 1.1 ± 0.2 | 1.8 × 10⁷ | 78% meta |
| Benzylic Halogenation | 4-F-benzyl halides | 5.5 ± 1.2 | 2.1 × 10⁹ | >98% |
| Ring Dehydrogenation | Fluorinated quinones | 1.0 ± 0.1 | 4.3 × 10⁶ | Mixed |